3-Aminopyridine-D6
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2 |
|---|---|
Molecular Weight |
100.15 g/mol |
IUPAC Name |
N,N,2,4,5,6-hexadeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2 |
InChI Key |
CUYKNJBYIJFRCU-UDDMDDBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H] |
Canonical SMILES |
C1=CC(=CN=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Aminopyridine-D6 CAS number and molecular weight
Technical Monograph: 3-Aminopyridine-d6 ( )[1]
Part 1: Physicochemical Identity & Core Specifications
Executive Summary: 3-Aminopyridine-d6 is the fully deuterated isotopologue of 3-aminopyridine (3-AP), a critical precursor in the synthesis of pharmaceuticals (e.g., Tenatoprazole) and a ligand in coordination chemistry.[1] In bioanalytical contexts, it serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of 3-AP and related pyridine metabolites via LC-MS/MS.[1]
The defining characteristic of the -d6 variant is the substitution of all six hydrogen atoms (4 ring protons and 2 amine protons) with deuterium (
Chemical Specifications Table
| Parameter | Specification |
| Chemical Name | 3-Aminopyridine-d6 |
| Synonyms | 3-Pyridinamine-d6; Pyridin-3-amine-d6 |
| CAS Number | 1219805-61-4 |
| Molecular Formula | |
| Molecular Weight | 100.15 g/mol (Calculated based on |
| Exact Mass | 100.0908 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, DMSO, acetonitrile |
| pKa | ~6.0 (Conjugate acid) |
| Hygroscopicity | High (Requires storage under inert atmosphere) |
Structural Visualization
The following diagram illustrates the fully deuterated structure. Note the deuteration at both the aromatic ring positions (C2, C4, C5, C6) and the exocyclic amine group.[1]
[1]
Part 2: Critical Handling & The "Labile Amine" Paradox
Expert Insight:
A common pitfall in the use of 3-Aminopyridine-d6 is the assumption that the mass shift of +6 Da is permanent.[1] It is not.
The two deuterium atoms on the exocyclic amine group (
The HDX Mechanism
If you dissolve 3-AP-d6 (MW 100.[1]15) in standard aqueous LC-MS mobile phases, it instantly converts to 3-AP-d4 (MW 98.[1]14) as the amine deuteriums exchange with solvent protons.[1]
Implication for Mass Spectrometry:
-
Target Mass: If you tune your MS to detect the parent ion m/z 101.1 (M+H for d6), you will lose signal in aqueous conditions.[1]
-
Correct Protocol: You must track the m/z 99.1 (M+H for d4) transition in aqueous assays, effectively using the d6 reagent as a d4 standard in situ.
Part 3: Analytical Protocol (LC-MS/MS)
Objective: Quantification of 3-Aminopyridine in rat plasma using 3-AP-d6 as the Internal Standard.
Method Parameters[1][3][8][9]
-
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of 3-AP.[1]
-
Recommended: Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm.[1]
-
MRM Transition Setup
Due to the HDX effect described above, the transitions below assume an aqueous mobile phase where the IS exists as the d4 species.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
| 3-Aminopyridine (Analyte) | 95.1 ( | 78.1 | 25 | Loss of |
| 3-Aminopyridine-d6 (Stock) | -- | -- | -- | Solid form |
| 3-Aminopyridine-d4 (In-situ IS) | 99.1 ( | 82.1 | 25 | Loss of |
Step-by-Step Workflow
-
Stock Preparation (Anhydrous):
-
Dissolve 1.0 mg 3-Aminopyridine-d6 in 1.0 mL DMSO-d6 (Deuterated DMSO).
-
Reasoning: Using non-protic, deuterated solvent preserves the full d6 state for the primary stock, ensuring concentration accuracy without mass shift ambiguity during weighing.[1]
-
-
Working Solution (Aqueous Shift):
-
Sample Processing (Protein Precipitation):
Part 4: Synthesis & Stability[5]
Synthesis Route (Hofmann Rearrangement)
The synthesis of 3-Aminopyridine-d6 typically follows the Hofmann rearrangement of deuterated nicotinamide.[1]
-
Precursor: Nicotinamide-d4 (Ring deuterated).[1]
-
Reagents:
(Sodium Deuteroxide) and in . -
Mechanism: The amide group is converted to an amine.[1] Carrying out the reaction in
ensures the amine protons are deuterated.[1]
Storage & Stability[1]
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (Essential).[1]
-
Shelf Life: 2 years if sealed; <1 month if exposed to humid air (due to H/D exchange).[1]
-
Re-verification: If the container is left open, assume the amine deuteriums have exchanged to hydrogen.[1] The ring deuteriums (d4) remain stable up to high temperatures (>200°C) and pH extremes.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]
-
Chavez-Eng, C. M., et al. (2002).[1] Impact of Deuterium Exchange on the Use of Deuterated Internal Standards in LC-MS/MS. Journal of Chromatography B, 774(1), 9-18.[1] (Discusses the general phenomenon of labile D-exchange in bioanalysis).
Technical Guide: Stability and Storage of 3-Aminopyridine-D6
Executive Summary
3-Aminopyridine-D6 (3-AP-D6) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Fampridine (3-Aminopyridine) in biological matrices. While the pyridine ring offers a robust scaffold, the "D6" isotopologue presents a unique stability paradox: it contains both stable (ring-bound) and labile (amine-bound) deuterium atoms.
This guide details the physicochemical stability profile of 3-AP-D6, emphasizing the prevention of hydrogen-deuterium exchange (HDX) and oxidative degradation. It provides a self-validating storage protocol designed to maintain isotopic integrity from receipt to analysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
3-Aminopyridine-D6 is the fully deuterated analog of 3-Aminopyridine. Understanding the distinction between its labile and non-labile sites is the foundation of proper handling.
| Property | Specification | Notes |
| Chemical Name | 3-Aminopyridine-d6 (Perdeuterated) | Includes 4 ring deuteriums and 2 amine deuteriums. |
| Molecular Formula | Mass shift of +6 Da relative to native 3-AP. | |
| pKa | ~6.0 (Pyridine N) | Basic character dictates solvent compatibility. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, triggering HDX. |
| Solubility | Water, Ethanol, DMSO, Methanol | Critical: Solubility does not equal stability (see Section 3). |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation (N-oxide formation). |
Mechanisms of Degradation & Isotopic Instability
To ensure data integrity, researchers must mitigate three primary degradation pathways. The most critical for 3-AP-D6 is Protic Exchange , which is often overlooked in standard stability protocols.
A. The Deuterium Exchange (HDX) Mechanism
In 3-AP-D6, the deuterium atoms exist in two distinct chemical environments:
-
Ring Deuteriums (C-D): High bond dissociation energy. Stable under neutral/basic conditions.
-
Amine Deuteriums (N-D): Highly labile. In the presence of any protic solvent (Water, Methanol-H4) or atmospheric moisture, these undergo rapid exchange with protons (
).
The "D6 to D4" Shift: If 3-AP-D6 is exposed to ambient humidity or dissolved in non-deuterated water/methanol, it will instantaneously revert to 3-Aminopyridine-d4 .
-
Reaction:
-
Impact: The precursor mass in LC-MS transitions will shift from M+6 to M+4, potentially causing MRM (Multiple Reaction Monitoring) failure if the method is set solely for D6.
B. Oxidative Stress
Primary amines on pyridine rings are susceptible to oxidation, forming N-oxides or azo-dimers, particularly when exposed to UV light and oxygen. This results in a yellow/brown discoloration.
C. Visualizing the Degradation Pathways
The following diagram maps the causality between environmental stressors and chemical outcomes.
Figure 1: Degradation pathways of 3-Aminopyridine-D6. Red paths indicate critical failure points.
Storage & Handling Protocols
This protocol utilizes a "Self-Validating" approach: every step is designed to prevent the ingress of moisture and oxygen.
A. Long-Term Storage (Solid State)
-
Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of oxidation.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Why Amber? Blocks UV radiation to prevent photolysis.
-
Why Teflon? Prevents leaching of plasticizers which can interfere with MS signals.
-
-
Desiccation: Vials must be placed inside a secondary container (desiccator) with active desiccant (e.g., silica gel or molecular sieves) to trap moisture during freezer cycles.
B. Reconstitution & Solution Stability
CRITICAL: If you require the compound to remain "D6" (M+6), you must use deuterated solvents (e.g.,
For Standard LC-MS/MS (Bioanalysis): Most researchers use 3-AP-D6 as an internal standard for biological samples (plasma/urine). In this workflow, reversion to D4 is expected and acceptable , provided it is consistent.
-
Stock Solution: Dissolve 3-AP-D6 in DMSO or Methanol.
-
Note: In Methanol (
), the amine deuteriums will exchange immediately. The standard becomes effectively 3-AP-d4.
-
-
Working Solution: Dilute in water/acetonitrile mixtures.
-
Stability Window:
-
Stock (DMSO, -20°C): Stable for 6 months.
-
Working Soln (Water/ACN, 4°C): Stable for 1 week. Discard if yellowing occurs.
-
Analytical Verification & Workflow
To ensure the material is fit for purpose, follow this QC workflow upon receipt and before critical assays.
QC Protocol: Isotopic Enrichment Check
Method: Direct Infusion ESI-MS (Positive Mode) or H-NMR.
-
Prepare Sample: Dissolve 1 mg in
(to check D6) or (to check D4 core integrity). -
Run Scan:
-
Acceptance Criteria:
-
Chemical Purity: >98% (by UV/TIC).
-
Isotopic Purity: <1% contribution from M+0 (native) mass.
-
Operational Workflow Diagram
Figure 2: Decision matrix for handling 3-AP-D6 based on analytical requirements.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]
- Maeda, M., et al. (1977).Hydrogen-Deuterium Exchange on Carbon Atoms of Amines.
-
ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
3-Aminopyridine-D6 certificate of analysis specifications
A Technical Guide to Certificate of Analysis Specifications and Bioanalytical Application
Introduction: The Criticality of the Internal Standard
In the quantitative bioanalysis of Fampridine (4-aminopyridine) and its isomer 3-Aminopyridine (3-AP) , the choice of internal standard (IS) is the single greatest determinant of assay robustness. While structural analogs (e.g., 2-aminopyridine) were historically used, they fail to compensate for the specific matrix effects and ionization suppression encountered in modern LC-MS/MS workflows.
3-Aminopyridine-D6 (3-AP-d6) represents the gold standard for isotopic dilution. However, this reagent presents a unique chemical paradox: while synthesized and certified as a hexadeuterated (D6) solid, it frequently behaves as a tetradeuterated (D4) species in liquid chromatography.
This guide moves beyond generic CoA interpretation. It provides a strategic framework for validating 3-AP-d6 specifications and navigating its unique isotopic chemistry to ensure FDA/EMA compliance in regulated bioanalysis.
The Anatomy of the Certificate of Analysis (CoA)
A CoA for a deuterated standard is not merely a purity check; it is a guarantee of isotopic integrity. Below are the rigorous specifications required for 3-AP-d6 intended for GLP/GMP applications.
2.1 Core Specification Table
| Parameter | Specification Limit | Methodological Rationale |
| Appearance | Off-white to pale yellow crystalline solid | 3-AP is photosensitive and oxidizes to brown N-oxides upon light/air exposure. |
| Chemical Purity | Determined by HPLC-UV (254 nm). Impurities >2% can cause ionization competition in the source. | |
| Isotopic Enrichment | Critical: Low enrichment leads to "d0-contribution" (unlabeled analyte) which biases the LLOQ. | |
| Identity (H-NMR) | Conforms to structure; Absence of aromatic protons | Confirms deuteration of the pyridine ring (positions 2, 4, 5, 6). |
| Identity (MS) | Confirms molecular weight of the fully deuterated species (D6). | |
| Water Content | < 1.0% (Karl Fischer) | 3-AP is hygroscopic. Excess water accelerates degradation and complicates weighing. |
| Residual Solvents | < ICH Q3C Limits | Solvents like DMSO or Methanol can interfere with stock solution stability. |
2.2 The "D6 vs. D4" Technical Paradox
Expert Insight: You must distinguish between the certified state and the analytical state.
-
Solid State (CoA): The molecule is 3-Aminopyridine-d6 (
). The amine protons are deuterated.[1] -
Liquid State (LC-MS): Upon dissolution in protic solvents (Water, Methanol, Acetonitrile with water), the amine deuteriums (
) rapidly exchange with solvent protons ( ) to form . -
Result: The effective mass shifts from 100 Da (D6) to 98 Da (D4) .
-
Validation Rule: If your CoA claims D6, but your MS tuning shows a parent mass of ~99 (
), the standard is not defective. It is chemically behaving as expected.
Strategic Validation Workflow (Graphviz)
The following workflow outlines the decision logic for receiving and validating a new lot of 3-AP-d6, specifically addressing the isotopic exchange issue.
Figure 1: Decision matrix for validating 3-AP-d6. Note the divergence at Step 5, where the solvent choice dictates the observed mass.
Bioanalytical Application Protocol (LC-MS/MS)
To utilize 3-AP-d6 effectively in a regulated environment (FDA/EMA), follow this self-validating protocol. This method assumes the standard has exchanged to the D4 form in solution.
4.1 Stock Preparation
-
Primary Stock: Dissolve 1 mg 3-AP-d6 in 1 mL DMSO (dimethyl sulfoxide).
-
Why: 3-AP is highly soluble in DMSO, and DMSO minimizes oxidative degradation compared to methanol.
-
-
Working Solution: Dilute Primary Stock into Water/Acetonitrile (50:50 v/v) to reach ~100 ng/mL.
-
Note: At this step, the N-D2 converts to N-H2. The mass becomes [M+H]+ = 99.1.
-
4.2 LC-MS/MS Parameters
-
Column: Waters XBridge C18 or equivalent (High pH stability required).
-
Mobile Phase: 10 mM Ammonium Formate (pH 9.0) / Acetonitrile.[2][3][4]
-
Why pH 9.0? 3-AP is basic (pKa ~9.1). High pH suppresses ionization of the pyridine nitrogen during chromatography, improving retention on C18, but ionization is achieved in the source via ESI+.
-
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Fampridine (Analyte) | 95.1 | 77.0 (Loss of | 22 | 50 |
| 3-AP-d6 (IS) | 99.1 | 81.0 | 22 | 50 |
*Note: These values reflect the in-situ D4 species. If you tune for 101 -> 83 (D6), you will see zero signal in this mobile phase.
4.3 Validation of Isotopic Interference (The "Cross-Talk" Test)
Before running samples, you must validate the CoA's isotopic purity claim experimentally:
-
IS Interference Check: Inject a Blank sample spiked only with IS. Monitor the Analyte channel (95.1 -> 77.0).
-
Acceptance: Response must be < 5% of the LLOQ response.[5]
-
Failure Mode: If signal exists, the CoA "Isotopic Enrichment" is likely <99%, or the "D6" label masked a significant "d0" impurity.
-
-
Analyte Interference Check: Inject a ULOQ sample (no IS). Monitor the IS channel (99.1 -> 81.0).
-
Acceptance: Response must be < 5% of the average IS response.
-
Failure Mode: High concentrations of drug naturally occurring isotopes (M+4) overlapping with the IS. (Rare for small molecules like 3-AP, but critical to verify).
-
Troubleshooting & Stability
5.1 Storage Conditions
-
Solid: Store at -20°C, protected from light and moisture. Desiccant is mandatory.
-
Solution: Stable in DMSO for 3 months at -20°C. In aqueous working solutions, stability is limited to 1 week due to potential adsorption to glass surfaces (silanol interactions). Use Polypropylene vials.
5.2 The "Disappearing Signal"
If IS signal intensity drops over a sequence:
-
Check pH: 3-AP retention is highly pH dependent. If mobile phase pH drifts below 8.0, the analyte elutes in the void volume.
-
Check Deuterium Scrambling: In highly acidic mobile phases (pH < 3) stored for long periods, there is a theoretical risk of ring-deuterium exchange, though aromatic C-D bonds are generally stable.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Song, Q., & Rock, D. A. (2012). Impact of Isotope Exchange on the Quantitation of Deuterated Internal Standards in Bioanalysis. Journal of Chromatography B. (Contextual grounding on H/D exchange mechanisms in LC-MS).
-
PubChem. (2023). 3-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
A Technical Guide to the Physicochemical Properties and Analysis of Deuterated 3-Aminopyridine
Abstract
The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles. This guide provides an in-depth technical overview of deuterated 3-aminopyridine, a compound of interest for its potential applications in neuroscience and beyond. We will explore the fundamental principles of the deuterium kinetic isotope effect (KIE), detail the synthesis and analytical characterization of deuterated 3-aminopyridine, and present a comparative analysis of its physicochemical properties against its non-deuterated (protio) analogue. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and validated protocols to support the advancement of next-generation therapeutics.
The Strategic Role of Deuteration in Medicinal Chemistry
Deuteration, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy for optimizing drug metabolism and pharmacokinetics (DMPK).[1] This approach leverages the deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of an atom with its isotope alters the rate of a chemical reaction.[2][3]
The foundational principle of the KIE in drug metabolism lies in the increased bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Due to the greater mass of deuterium (one proton, one neutron) versus protium (one proton), the C-D bond has a lower zero-point vibrational energy.[2] Consequently, more energy is required to cleave a C-D bond.[]
Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step.[5] By replacing a metabolically labile hydrogen with deuterium, the rate of enzymatic degradation can be significantly reduced.[2] This can lead to:
-
Improved Metabolic Stability: A longer half-life in the body.[6]
-
Enhanced Drug Exposure: Higher plasma concentrations (AUC).
-
Reduced Formation of Reactive Metabolites: Potentially improving the safety profile.
-
More Convenient Dosing Regimens: Less frequent administration.
The approval of the first deuterated drug, Austedo® (deutetrabenazine), by the U.S. FDA in 2017 validated this strategy, paving the way for a new class of therapeutics.[][8]
Caption: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.
Comparative Physicochemical Properties: 3-Aminopyridine vs. 3-Aminopyridine-d₄
The introduction of deuterium atoms results in predictable changes to the physical properties of a molecule, primarily an increase in molecular weight. Other properties such as melting point, boiling point, and pKa may exhibit subtle shifts. For the purpose of this guide, we will compare the properties of standard 3-aminopyridine with its commonly available deuterated isotopologue, 3-aminopyridine-2,4,5,6-d₄.
| Property | 3-Aminopyridine (Protio) | 3-Aminopyridine-2,4,5,6-d₄ (Deuterated) | Rationale for Difference |
| Molecular Formula | C₅H₆N₂ | C₅H₂D₄N₂ | Replacement of 4 H atoms with D atoms. |
| Molecular Weight | 94.12 g/mol | 98.14 g/mol | Increased mass due to four neutrons. |
| Appearance | Colorless to yellow or brown solid.[9][10][11] | Typically a colorless or off-white solid. | Isotopic substitution does not alter electronic transitions responsible for color. |
| Melting Point | 60-65 °C[10][12][13][14] | Data not widely published, but expected to be very similar to the protio form. | Intermolecular forces are minimally affected by deuteration. |
| Boiling Point | ~248-252 °C[12][15] | Expected to be slightly higher than the protio form. | Increased molecular weight can slightly increase boiling point. |
| pKa (at 25°C) | 6.04[12][13] | Expected to be slightly lower than the protio form. | C-D bonds are slightly less electron-donating than C-H bonds, which can subtly affect basicity. |
| Water Solubility | Soluble (>1000 g/L).[11][12][14] | Expected to be highly soluble. | Polarity and hydrogen bonding capability of the amino group are unchanged. |
Synthesis and Characterization
Synthesis of 3-Aminopyridine
Standard 3-aminopyridine is commonly prepared via the Hofmann rearrangement of nicotinamide using sodium hypobromite.[14][15][16] Other methods include the reduction of 3-nitropyridine or amination of 3-bromopyridine.[16][17]
Synthesis of Deuterated 3-Aminopyridine
The synthesis of deuterated aromatic compounds can be achieved through several methods, including metal-catalyzed H-D exchange reactions.[18] For 3-aminopyridine-2,4,5,6-d₄, a common laboratory-scale approach involves the H-D exchange of pyridine itself in D₂O with a catalyst, followed by nitration and subsequent reduction.
Caption: General Synthetic Workflow for 3-Aminopyridine-d₄.
Analytical Characterization Workflow
Confirming the identity, purity, and degree of deuteration is a critical, self-validating step in the synthesis of any isotopically labeled compound. A multi-technique approach is considered the gold standard.[19][20]
Expert Insight: No single technique provides a complete picture.[21] NMR is the benchmark for confirming the location of deuterium incorporation, while mass spectrometry definitively confirms the mass shift and isotopic purity.[][19][20] Chromatography ensures that these measurements are made on a pure substance.
Caption: Integrated Analytical Workflow for Characterization.
Experimental Protocols
Protocol: ¹H-NMR Analysis for Deuteration Confirmation
Objective: To confirm the successful replacement of hydrogen with deuterium at the 2, 4, 5, and 6 positions of the pyridine ring.
-
Sample Preparation: Accurately weigh ~5 mg of the deuterated 3-aminopyridine sample. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[22]
-
Instrument Setup: Use a standard ¹H-NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed and locked on the solvent's deuterium signal.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay D1 of 1-2 seconds).
-
Data Analysis:
-
Expected Outcome: The spectrum of successfully synthesized 3-aminopyridine-2,4,5,6-d₄ will show a significant reduction or complete disappearance of the aromatic proton signals corresponding to the 2, 4, 5, and 6 positions compared to the spectrum of a standard 3-aminopyridine sample run under identical conditions.
-
Causality: Since deuterium does not have a nuclear spin that is detected in ¹H-NMR, its presence results in a null signal at that position.[23] The remaining signals will correspond to the amino (-NH₂) protons and any residual, non-deuterated sites.
-
Protocol: Mass Spectrometry for Isotopic Purity
Objective: To confirm the molecular weight increase corresponding to the incorporation of four deuterium atoms and to assess the isotopic purity.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for LC-MS).
-
Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Infuse the sample directly or perform a rapid chromatographic separation. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 90-110).
-
Data Analysis:
-
Expected Outcome: The mass spectrum of the protio 3-aminopyridine will show a primary ion at m/z 95.06 ([M+H]⁺). The deuterated sample should exhibit a primary ion at m/z 99.08 ([M+H]⁺), a shift of +4 Da.
-
Isotopic Purity Calculation: The isotopic purity is determined by the relative abundance of the desired deuterated mass peak (m/z 99) compared to the sum of all related isotopic peaks (e.g., m/z 95, 96, 97, 98, 99).
-
Causality: Mass spectrometry separates ions based on their mass-to-charge ratio. The addition of four neutrons (from the four deuterium atoms) directly increases the molecular mass by approximately 4 Da, providing unambiguous confirmation of incorporation.[21]
-
Chemical Reactivity and Stability
The chemical reactivity of deuterated 3-aminopyridine is largely identical to its protio counterpart for reactions that do not involve the cleavage of a C-D bond on the pyridine ring.[9] The amino group and the pyridine nitrogen retain their characteristic nucleophilicity and basicity.[24]
However, in reactions where a C-H/C-D bond at positions 2, 4, 5, or 6 is the rate-limiting step (e.g., certain electrophilic aromatic substitutions or metal-catalyzed cross-couplings), the deuterated compound will react more slowly due to the kinetic isotope effect.
Stability: The compound is stable under normal laboratory conditions but should be stored in a cool, dark place under an inert atmosphere, as 3-aminopyridine can be sensitive to air and moisture.[11]
References
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
- ChemicalBook. 3-Aminopyridine | 462-08-8.
- ChemicalBook. 3-Aminopyridine CAS#: 462-08-8.
- Bluer-shop.com. Buy 3-Aminopyridine-d4.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminopyridine | 462-08-8.
- Haz-Map. 3-Aminopyridine - Hazardous Agents.
- Loba Chemie. 3-AMINOPYRIDINE | 462-08-8.
- PubMed Central. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.
- MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1.
- Research Square. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
- Wikipedia. 3-Aminopyridine.
- PubChem. 3-Aminopyridine | C5H6N2 | CID 10009.
- Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.
- ChemicalBook. 3-Aminopyridine | 462-08-8.
- BOC Sciences. Approved Deuterated Drugs.
- PubMed. The Kinetic Isotope Effect in the Search for Deuterated Drugs.
- Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure.
- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- FDA Law Blog. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
- BenchChem. understanding deuterium kinetic isotope effect in drug metabolism.
- ResearchGate. Synthesis of 3-Aminopyridine.
- Google Patents. Preparation method of 3-aminopyridine.
- BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- Cambridge Isotope Laboratories. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
- Bioscientia. Deuterated Drugs.
- PubMed Central. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties.
- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- C&EN Global Enterprise. FDA approves first deuterated drug.
- PLOS. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.
- Wikipedia. Deuterated drug.
- Alfa Chemistry. Deuterated Solvents for NMR.
- BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
Sources
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isotope.com [isotope.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Buy 3-Aminopyridine-d4 [smolecule.com]
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- 15. nbinno.com [nbinno.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
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- 24. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Applications of 3-Aminopyridine in Drug Synthesis
Executive Summary: The "Aniline" of the Pyridine World
3-Aminopyridine (3-AP) occupies a unique chemical space in medicinal chemistry.[1] Unlike its isomers 2-aminopyridine and 4-aminopyridine, where the amino group interacts strongly with the ring nitrogen via amidine-like resonance, 3-AP behaves electronically more like a deactivated aniline. This structural distinction governs its reactivity profile, metabolic stability, and utility as a "privileged scaffold" in drug discovery.[1]
This guide details the strategic manipulation of 3-AP to access high-value pharmacophores, specifically imidazo[4,5-b]pyridines (purine bioisosteres) and pyrido-pyrimidines (kinase inhibitor cores).[1]
Strategic Reactivity & Chemical Profile[1]
Electronic Duality
The reactivity of 3-AP is defined by the competition between two nucleophilic centers:
-
The Pyridine Nitrogen (
): The most basic site ( ).[1] It is prone to protonation and metal coordination, which can poison transition metal catalysts (e.g., Palladium) during cross-coupling reactions.[1] -
The Exocyclic Amine (
): A weaker nucleophile compared to aniline due to the electron-withdrawing inductive effect (-I) of the pyridine ring.[1]
Regioselectivity Challenges (The Nitration Problem)
A critical synthetic bottleneck is introducing substituents at the C2 position to form fused bicyclic systems.[1] Direct electrophilic aromatic substitution (SEAr) on 3-AP is difficult because the ring is deactivated, and acidic conditions protonate
The Solution: The Urea Protection Strategy To access the 2,3-diaminopyridine core (essential for imidazopyridines), a rearrangement strategy is superior to direct nitration.[1]
Key Synthetic Architectures & Case Studies
Scaffold A: Imidazo[4,5-b]pyridine (Purine Bioisosteres)
This scaffold is a direct analogue of purine, making it a critical core for ATP-competitive kinase inhibitors and proton pump inhibitors (e.g., Tenatoprazole analogues).[1]
-
Mechanism: The synthesis requires a "vicinal diamine" motif.[1] Since 3-AP only has one amino group, the C2 position must be aminated.[1]
-
Synthetic Pathway:
-
Nitration: 3-AP is converted to 2-nitro-3-aminopyridine via the urea intermediate (as shown in Figure 1).[1]
-
Reduction: The nitro group is reduced (Fe/AcOH or H2/Pd) to yield 2,3-diaminopyridine.[1]
-
Cyclization: Condensation with a carboxylic acid, aldehyde, or orthoester closes the imidazole ring.[1]
-
Scaffold B: Amide Conjugates (Gastrointestinal Drugs)
Case Study: Synthesis of Troxipide
Troxipide is a systemic non-anticholinergic gastroprotective agent.[1][2] Its synthesis showcases the direct acylation of the 3-amino group, requiring careful control of pH to prevent
Reaction Scheme:
-
Optimization Tip: Use a biphasic system (DCM/aq. Na2CO3) or a scavenger base (TEA) to neutralize HCl immediately.[1] If the medium becomes too acidic, 3-AP protonates at the ring nitrogen, precipitating out of the organic phase and stalling the reaction.[1]
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Coupling of 3-Aminopyridine
Cross-coupling 3-AP with aryl halides is challenging due to catalyst poisoning by the pyridine nitrogen. The following protocol uses a specific ligand/base combination to overcome this.
Target: N-(3-pyridyl)-aniline derivatives (Kinase Inhibitor Precursors).
Reagents:
-
3-Aminopyridine (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Ligand: Xantphos (4 mol%) - Crucial for preventing Pd chelation by pyridine.
-
Base:
(1.4 equiv) - Soluble enough in dioxane to drive the reaction. -
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology:
-
Inerting: Charge a flame-dried Schlenk tube with Aryl Bromide (1.0 mmol), 3-AP (1.2 mmol),
(18 mg), Xantphos (23 mg), and (456 mg). Evacuate and backfill with Argon ( ).[1] -
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Heating: Seal the tube and heat to 100°C for 12–16 hours. Note: Monitoring by TLC is essential.[1] 3-AP streaks on silica; use TEA-treated plates.
-
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Flash chromatography (DCM/MeOH gradient). 3-AP derivatives are polar; a gradient up to 10% MeOH is often required.[1]
Protocol 2: Synthesis of 2,3-Diaminopyridine (Key Intermediate)
Step 1: Nitrate Rearrangement
-
Dissolve 3-aminopyridine in conc.
at 0°C. -
Add fuming
dropwise.[1] -
Heat to 90°C for 1 hour.
-
Pour onto ice/water and neutralize with
. -
Isolate the 2-nitro-3-aminopyridine isomer (yellow solid).[1]
Step 2: Reduction
-
Suspend 2-nitro-3-aminopyridine in Methanol.
-
Add 10% Pd/C (5 wt%).[1]
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite.[1] The filtrate contains unstable 2,3-diaminopyridine, which should be used immediately in the next cyclization step to avoid oxidation (darkening).[1]
Data Summary: Reactivity Comparison
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Impact on Synthesis |
| pKa (Ring N) | 6.86 | 5.98 | 9.17 | 3-AP is the least basic; easier to deprotonate the amine. |
| Resonance | Amidine-like | Aniline-like | Amidine-like | 3-AP amino group is more nucleophilic than 2- or 4-isomers. |
| Direct Nitration | Position 3 or 5 | Position 2 (difficult) | Position 3 | 3-AP requires protection/rearrangement for C2 functionalization.[1] |
| Pd Catalyst Poisoning | High (Chelating) | Moderate | High | 3-AP requires bulky ligands (Xantphos/BINAP) to prevent N-binding.[1] |
Visualization of Drug Discovery Workflows
References
-
Review of Aminopyridines in Drug Design Source: National Institutes of Health (NIH) / PMC Title:[1] Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1] URL:[Link]
-
Buchwald-Hartwig Coupling Conditions Source: Organic Chemistry Portal Title: Buchwald-Hartwig Cross Coupling Reaction - Ligands and Conditions.[1][3] URL:[Link][1]
-
Synthesis of Troxipide Source: Wikipedia / Chemical Literature Title: Troxipide - Chemical Structure and Synthesis References.[1] URL:[Link][1]
- Title: Process for the preparation of 2-nitro-3-aminopyridine (US Patent 4952697A).
-
Imidazo[4,5-b]pyridine Synthesis Source: MDPI Molecules Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. URL:[Link][1]
Sources
Technical Guide: Aminopyridines in Neurological Research and Therapeutics
Executive Summary
Aminopyridines, specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , represent a critical class of potassium channel blockers used both as pharmacological tools in basic neuroscience and as approved therapeutics for specific neurological deficits.[1][2] Their primary mechanism—blockade of voltage-gated potassium (Kv) channels—results in action potential (AP) broadening, enhanced presynaptic calcium influx, and increased neurotransmitter release.[1][3][4]
This technical guide provides a rigorous analysis of their pharmacodynamics, experimental utility in electrophysiology, and safety considerations for drug development professionals.
Part 1: Molecular Mechanism & Pharmacology
The Kv Channel Blockade
The therapeutic efficacy of aminopyridines stems from their ability to reversibly block the pore of voltage-gated potassium channels, particularly the Kv1 family (Kv1.1 and Kv1.2).
-
Physiological Baseline: In myelinated axons, Kv channels are clustered in the juxtaparanodal region, underneath the myelin sheath. They act to repolarize the membrane after an action potential.[4]
-
Pathology (MS/Demyelination): When myelin is lost, these channels become exposed. Current leaks out of the axon through these channels, causing the action potential to fail (conduction block) or the refractory period to extend.
-
Aminopyridine Intervention: By blocking these exposed channels, aminopyridines prevent potassium efflux. This restores the safety factor for conduction, allowing the action potential to propagate through demyelinated segments.
Compound Differentiation: 4-AP vs. 3,4-DAP
While mechanistically similar, their pharmacokinetic profiles dictate their specific clinical and research applications.[4]
| Feature | 4-Aminopyridine (Fampridine) | 3,4-Diaminopyridine (Amifampridine) |
| Primary Target | Kv1.1, Kv1.2 (CNS & PNS) | Kv1 family (PNS dominant) |
| BBB Permeability | High (Lipophilic) | Low (Limited CNS entry) |
| Clinical Indication | Multiple Sclerosis (Walking improvement) | Lambert-Eaton Myasthenic Syndrome (LEMS) |
| Key Research Use | Seizure models; Demyelination studies | NMJ synaptic transmission; Presynaptic Ca2+ dynamics |
| Seizure Risk | High (Dose-limiting toxicity) | Lower (due to poor CNS penetration) |
Visualization: Synaptic Mechanism of Action
The following diagram illustrates the cascade from Kv channel blockade to neurotransmitter release.
Figure 1: Mechanistic cascade of aminopyridines at the presynaptic terminal. Blockade of K+ efflux extends the depolarization phase, forcing voltage-gated Calcium channels to remain open longer.[3]
Part 2: Experimental Protocols
Protocol A: Ex Vivo Brain Slice Electrophysiology
Objective: To quantify the broadening of the action potential (AP) and enhancement of synaptic transmission in cortical or hippocampal pyramidal neurons.
Expert Insight: Temperature control is critical. Kv channel kinetics are highly temperature-dependent. Recordings should be performed at near-physiological temperatures (32–34°C), not room temperature, to accurately model drug effects.
Materials:
-
Tissue: Acute coronal slices (300–400 µm) from rodent brain (e.g., Prefrontal Cortex or Hippocampus).
-
aCSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O2 / 5% CO2.
-
Drug Stock: 4-AP dissolved in water (100 mM stock), stored at -20°C. Working concentration: 10–100 µM.
Step-by-Step Workflow:
-
Slice Preparation:
-
Deeply anesthetize animal and rapidly decapitate.
-
Extract brain into ice-cold, sucrose-substituted cutting solution (prevents excitotoxicity during cutting).
-
Cut slices using a vibratome and transfer to a recovery chamber containing standard aCSF at 34°C for 30 minutes, then hold at room temperature for 1 hour. Causality: This "recovery period" allows neurons to reset ionic gradients disturbed during slicing.
-
-
Baseline Recording:
-
Transfer slice to the recording chamber (perfused at 2–3 mL/min with oxygenated aCSF at 32°C).
-
Perform Whole-Cell Patch Clamp on a pyramidal neuron.
-
Inject current steps (Current Clamp mode) to elicit action potentials.
-
Critical Metric: Record baseline AP half-width (duration at 50% amplitude) and frequency. Establish a stable baseline for >10 minutes.
-
-
Drug Application (Wash-in):
-
Switch perfusion to aCSF + 4-AP (typically 50 µM).
-
Record continuously for 15–20 minutes.
-
Note: 4-AP effects can be slow to equilibrate in deep tissue layers.
-
-
Data Analysis:
-
Compare AP half-width pre- and post-drug.
-
Success Criteria: A statistically significant broadening of the AP (typically >20% increase) and/or appearance of spontaneous synaptic events (EPSPs) due to enhanced network excitability.
-
Visualization: Electrophysiology Workflow
The following diagram outlines the logical flow of the ex vivo experiment.
Figure 2: Workflow for assessing aminopyridine efficacy in acute brain slices.
Part 3: Safety & Toxicology in Research
The Seizure Liability
While 4-AP is a therapeutic, it is also a potent convulsant. In drug development, 4-AP is often used to induce seizures in animal models to test anti-epileptic drugs. This duality requires strict safety protocols when testing 4-AP as a therapeutic agent.
-
Therapeutic Window: The therapeutic plasma concentration for walking improvement in MS is roughly 20–50 ng/mL. Seizure risk increases significantly above 100 ng/mL.
-
Monitoring: In vivo studies using 4-AP must include EEG monitoring or detailed behavioral scoring (Racine scale) to distinguish between therapeutic motor improvement and prodromal seizure activity (e.g., freezing, wet-dog shakes).
Off-Target Effects (Expert Insight)
Recent research suggests 3,4-DAP may have off-target agonist effects on Cav1 (L-type) calcium channels , independent of Kv blockade.[1] This is crucial for researchers to consider if they observe calcium transients that do not correlate with AP broadening, as it implies a secondary mechanism of action [1].
References
-
Mechanism of 3,4-DAP on Cav1 Channels
-
Clinical Pharmacokinetics of Fampridine
-
4-AP in Seizure Models
-
General Mechanism in MS
- Title: 4-Aminopyridine in Multiple Sclerosis: A Review.
- Source: N
-
URL:[Link]
Sources
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminopyridine-D6 safety data sheet and handling precautions
Technical Safety & Handling Monograph: 3-Aminopyridine-D6
Executive Technical Summary
3-Aminopyridine-D6 (3-AP-D6) is a stable isotope-labeled isotopologue of 3-aminopyridine (3-AP), primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic profiling and metabolic tracking. While chemically similar to its non-deuterated parent, the introduction of deuterium atoms necessitates precise handling to maintain isotopic enrichment integrity.
From a safety perspective, 3-AP-D6 retains the potent neurotoxic profile of the aminopyridine class. It acts as a broad-spectrum voltage-gated potassium channel (
Chemical Identity & Physicochemical Properties
The following data compares the labeled compound with its parent to highlight critical handling differences, particularly regarding molecular weight adjustments in stoichiometry.
| Property | 3-Aminopyridine (Parent) | 3-Aminopyridine-D6 (Deuterated) |
| CAS Number | 462-08-8 | 1219805-61-4 (varies by enrichment) |
| Molecular Formula | ||
| Molecular Weight | 94.12 g/mol | ~100.15 g/mol (assuming D6) |
| Appearance | White to yellow/brown crystals | Off-white to beige solid |
| Solubility | Soluble in water, ethanol, ether | Soluble in water, MeOH, DMSO |
| Hygroscopicity | Moderate | High (Deuterium exchange risk) |
| Storage | Cool, dry, well-ventilated | Desiccated, -20°C, Inert Atmosphere |
Critical Insight: The D6 isotopologue is prone to H/D exchange at labile positions (amine protons) if exposed to atmospheric moisture. Storage under argon in a desiccator is mandatory to prevent isotopic dilution.
Hazard Identification & Toxicology
Mechanism of Action: Potassium Channel Blockade
The primary toxicity of 3-AP-D6 stems from its ability to block voltage-gated potassium channels. By inhibiting the efflux of potassium ions (
Diagram 1: Neurotoxic Mechanism of 3-Aminopyridine-D6
Figure 1: Pathophysiological cascade of aminopyridine toxicity. Blockade of
GHS Classification & H-Codes
-
Acute Toxicity (Oral): Category 2/3 (Fatal/Toxic if swallowed) - H301
-
Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin) - H311
-
Skin/Eye Irritation: Category 2 - H315 / H319 [1]
-
Target Organ Toxicity: STOT SE 3 (Respiratory irritation) - H335
Safe Handling & Experimental Protocols
Engineering Controls
-
Primary Barrier: All handling of solid 3-AP-D6 must occur within a certified Chemical Fume Hood or a Glovebox (preferred for weighing <10 mg).
-
Static Control: Use anti-static gun/ionizer during weighing. Deuterated compounds are often dry and prone to static fly-away, increasing inhalation risk.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator if working outside a hood (not recommended).
-
Dermal: Double-gloving with Nitrile (minimum 5 mil thickness). 3-AP penetrates skin rapidly.
-
Ocular: Chemical splash goggles.
Protocol: Preparation of Internal Standard Stock Solution (1 mg/mL)
Objective: To safely prepare a stable stock solution for LC-MS analysis without isotopic exchange.
Reagents:
-
Methanol (LC-MS Grade, Anhydrous)
-
Formic Acid (0.1% v/v, optional stabilizer)
Step-by-Step Workflow:
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.
-
Rationale: Opening a cold vial condenses atmospheric water, causing H/D exchange on the amine group.
-
-
Weighing:
-
Place a tared amber glass vial (20 mL) inside the balance draft shield.
-
Using a micro-spatula, transfer ~10 mg of 3-AP-D6.
-
Record exact weight (e.g., 10.05 mg).
-
Safety Check: Immediately wipe the balance area with a wet tissue (methanol) and dispose of it as hazardous waste.
-
-
Solubilization:
-
Calculate the required volume of Methanol to achieve 1.0 mg/mL (e.g., 10.05 mL).
-
Add Methanol slowly. Vortex for 30 seconds.
-
Note: Methanol is protic, but the exchangeable amine deuteriums will equilibrate. For non-exchangeable ring deuteriums (D4), methanol is safe. If D6 includes amine deuteriums, use MeOD (deuterated methanol) to preserve the D-label on the nitrogen.
-
-
Storage:
-
Aliquot into small volumes (e.g., 100 µL) in amber HPLC vials.
-
Store at -80°C. Stability is typically >1 year.
-
Diagram 2: Safe Handling & Workflow Logic
Figure 2: Operational workflow emphasizing thermal equilibration and containment.
Emergency Response & Waste Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact: Wash with soap and copious water for 15 minutes.[4] Aminopyridines are lipophilic; rapid washing is crucial to prevent systemic absorption.
-
Ingestion: IMMEDIATE medical attention is required. Induce vomiting only if instructed by poison control.
Spill Cleanup
-
Don full PPE (Tyvek suit, double gloves, respirator).
-
Dry Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Wet Spill: Absorb with vermiculite or sand.
-
Clean surface with 10% bleach followed by ethanol.
Disposal
-
Classification: P-listed hazardous waste (or equivalent highly toxic classification).
-
Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.
-
Do NOT dispose of down the drain.[6]
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]
-
Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 7(1), 65–76. (Cited for Mechanism of Action).[5][1][4][6][7][8] Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Aminopyridine in Environmental Matrices via Isotope Dilution LC-MS/MS
This Application Note is structured to guide researchers through the rigorous quantification of 3-Aminopyridine (3-AP) in environmental matrices.
Editorial Note on Isotope Usage: This protocol specifically addresses the use of 3-Aminopyridine-D6 . As a Senior Application Scientist, I must highlight a critical physicochemical phenomenon: Hydrogen-Deuterium Exchange (HDX) . While the reagent is supplied as D6 (fully deuterated), the two deuterium atoms on the exocyclic amine group (–ND₂) are labile. In the presence of protic solvents (water, methanol) used in environmental extraction and LC mobile phases, these will rapidly exchange with solvent protons to form –NH₂. Consequently, the analyte detected by the mass spectrometer will effectively be 3-Aminopyridine-D4 (ring-deuterated). This protocol is designed to account for this in situ transformation to ensure accurate MRM targeting.
Executive Summary
3-Aminopyridine (3-AP) is a highly polar, basic pyridine derivative used as an avicide (Avitrol) and a pharmaceutical intermediate. Its high water solubility and potential for environmental mobility necessitate sensitive monitoring in surface water and soil. This protocol details a robust LC-MS/MS methodology using 3-Aminopyridine-D6 as an internal standard (IS).
The method utilizes Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange chemistry to overcome the retention challenges posed by 3-AP's polarity. The use of the D6 isotopologue corrects for significant matrix effects (ion suppression) common in environmental samples, provided the analyst accounts for the rapid exchange of amine-deuteriums in aqueous media.
Chemical Profile & Stability[1][2]
| Property | Analyte: 3-Aminopyridine (Native) | Internal Standard: 3-Aminopyridine-D6 (Reagent) | Detected Species (In Mobile Phase) |
| CAS Number | 462-08-8 | N/A (Isotopologue) | N/A |
| Formula | C₅H₆N₂ | C₅D₆N₂ | C₅D₄H₂N₂ (Ring-D4) |
| Molecular Weight | 94.11 g/mol | 100.15 g/mol | 98.14 g/mol |
| pKa | ~6.0 (Basic) | ~6.0 | ~6.0 |
| LogP | 0.43 (Hydrophilic) | 0.43 | 0.43 |
| Storage | 2-8°C, Protect from light | -20°C, Desiccated | Stable in solution for 24h |
Critical Mechanism: H/D Exchange The following diagram illustrates why the mass spectrometer must be tuned for the D4 species, even when D6 is spiked.
Figure 1: Mechanism of amine-deuterium exchange in protic solvents. The ring deuteriums are stable, but amine deuteriums exchange with solvent protons, shifting the target mass.
Materials & Reagents
-
Standards: 3-Aminopyridine (>99%), 3-Aminopyridine-D6 (>98% isotopic purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Formate (10M stock), Formic Acid (FA).
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60mg/3mL.
-
Why: 3-AP is basic (pKa ~6). Cation exchange retains the charged amine, allowing aggressive washing of neutral interferences.
-
Sample Preparation Protocols
Internal Standard Spiking Solution
-
Stock: Dissolve 1 mg 3-Aminopyridine-D6 in 10 mL ACN (100 µg/mL). Store at -20°C.
-
Working IS: Dilute Stock to 100 ng/mL in Water/MeOH (95:5).
-
Note: At this stage, the D6 converts to D4. This is expected.
-
Protocol A: Surface/Ground Water (Low Particulate)
-
Filtration: Filter 100 mL sample through 0.45 µm glass fiber filter.
-
pH Adjustment: Acidify sample to pH 3.0 using Formic Acid.
-
Reasoning: Ensures 3-AP is fully protonated (cationic) to bind to the MCX sorbent.
-
-
Spike: Add 50 µL of Working IS (100 ng/mL) to the sample.
-
SPE Conditioning:
-
3 mL MeOH
-
3 mL acidified Water (pH 3)
-
-
Loading: Pass sample through cartridge at <5 mL/min.
-
Washing (Critical for Matrix Removal):
-
Wash 1: 3 mL 2% Formic Acid in Water (Removes salts/proteins).
-
Wash 2: 3 mL 100% Methanol (Removes neutral organics/hydrophobics). 3-AP remains bound by ionic interaction.
-
-
Elution: Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism: High pH deprotonates the analyte, breaking the ionic bond with the sorbent.
-
-
Reconstitution: Evaporate to dryness under N₂ (ambient temp). Reconstitute in 200 µL Mobile Phase A.
Protocol B: Soil/Sediment
-
Extraction: Weigh 5 g soil into a 50 mL centrifuge tube.
-
Spike: Add 50 µL Working IS. Equilibrate for 30 mins.
-
Solvent: Add 10 mL MeOH:0.1M HCl (50:50) .
-
Reasoning: Acidic extraction helps desorb the basic pyridine from soil cation-exchange sites (clay/humic acid).
-
-
Agitation: Shake vigorously (30 min) or sonicate (15 min). Centrifuge at 4000 rpm.
-
Dilution: Take 1 mL of supernatant and dilute with 9 mL water (to reduce organic content <10% for SPE loading).
-
SPE: Proceed as per Protocol A (Step 4).
LC-MS/MS Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Liquid Chromatography[2][5][6][7]
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Selection Logic: Biphenyl phases offer enhanced pi-pi selectivity for aromatic pyridines compared to standard C18, improving retention of polar aromatics.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.35 mL/min.
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Trapping) |
| 1.0 | 5 | Start Gradient |
| 5.0 | 90 | Elution |
| 6.0 | 90 | Wash |
| 6.1 | 5 | Re-equilibration |
| 9.0 | 5 | End |
Mass Spectrometry (MRM Parameters)
Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 350°C | Capillary: 4000 V.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
| 3-Aminopyridine | 95.1 [M+H]⁺ | 78.1 (-NH₃) | 50 | 20 | Quant |
| 51.1 (Ring break) | 50 | 35 | Qual | ||
| 3-AP-D4 (IS) | 99.1 [M+H]⁺ | 82.1 (-NH₃) | 50 | 20 | Quant |
| (Derived from D6) | 54.1 (Ring break) | 50 | 35 | Qual |
Note on IS Transitions: The Precursor is 99.1 (not 101) due to amine H/D exchange. The Product 82.1 represents the loss of NH₃ (mass 17), preserving the D4 ring.
Analytical Workflow & Logic
Figure 2: Analytical workflow emphasizing the role of the IS in correcting matrix effects.
Validation & Quality Control
To ensure Trustworthiness , the following QC steps are mandatory for every batch:
-
Linearity: 7-point calibration curve (0.5 – 100 ng/mL). R² > 0.995.[1][2]
-
Weighting: 1/x or 1/x² is recommended due to the wide dynamic range.
-
-
Recovery Check:
-
Spike a blank matrix before extraction (Pre-spike) and after extraction (Post-spike).
-
Absolute Recovery = (Area Pre-spike / Area Post-spike) × 100.
-
Target: 70-120%.
-
-
Matrix Effect (ME) Calculation:
-
ME (%) = [(Area Post-spike / Area Solvent Standard) - 1] × 100.
-
Negative values indicate suppression. The D6 (D4) IS corrects for this relative to the analyte, but absolute suppression >50% requires method re-optimization (e.g., higher dilution).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No IS Signal (m/z 101) | Incorrect Mass Targeting | Target m/z 99.1 (D4). The D6 amine deuteriums have exchanged with water. |
| Broad Peaks | pH Mismatch | Ensure Mobile Phase A is buffered (Ammonium Formate). Pyridines tail badly in unbuffered acids. |
| Low Recovery (Soil) | Ionic Binding | Increase acid strength in extraction solvent or use heated agitation (40°C). |
| High Backpressure | Particulates | Ensure 0.45 µm filtration; Soil extracts may require high-speed centrifugation (>10k rpm). |
References
-
United States Environmental Protection Agency (EPA). (2023). Aminopyridines: Environmental Occurrence and Toxicity Data. EPA CompTox Chemicals Dashboard. [Link]1]
-
National Institutes of Health (NIH). (2005). Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification. Journal of Chromatography B. [Link]3]
-
Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]
Sources
- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-Aminopyridine-D6
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1][2]
Introduction: The Isotopic Integrity Challenge
Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6) . If you are reading this, you are likely facing a discrepancy in your mass spectrometry signals (M+4 vs. M+6) or seeing "vanishing" peaks in your NMR spectrum.
The Core Problem: 3-Aminopyridine-D6 contains two distinct types of deuterium labels with vastly different stability profiles:
-
Labile Deuterons (N-D): The two deuteriums on the amino group (
) are chemically labile.[1] They undergo rapid hydrogen-deuterium exchange (HDX) with any protic solvent (water, methanol, alcohols) or atmospheric moisture.[1][2] -
Non-Labile Deuterons (C-D): The four deuteriums on the pyridine ring are robust but can be compromised under specific catalytic conditions (extreme pH or high thermal stress).[1]
This guide provides the protocols necessary to distinguish between expected chemical behavior and sample degradation.
Module 1: Troubleshooting "Mass Shift" in LC-MS
Scenario: You purchased 3-AP-D6 (MW ~100.15), but your LC-MS signal predominantly shows the M+4 isotopologue (MW ~98.[1][2]14) instead of the expected M+6.[1]
Root Cause Analysis
This is rarely a product defect.[1][2] It is a fundamental chemical equilibrium issue. In standard Reverse Phase LC (RPLC) mobile phases (which contain
The Exchange Equation:
Diagnostic Protocol
| Observation | Solvent System | Diagnosis | Action Required |
| M+6 Signal | Aprotic (e.g., dry Acetonitrile, DCM) | Intact. No exchange has occurred.[1][2] | Maintain anhydrous conditions.[1][2] |
| M+4 Signal | Protic (e.g., Water/MeOH + Formic Acid) | Expected. Rapid N-D washout.[1][2] | None. Use M+4 as your quantitative transition. |
| < M+4 Signal | Acidic + High Heat (>60°C) | Ring Exchange. C-D bonds are breaking.[1][2] | Lower temperature; adjust pH to neutral. |
Strategic Recommendation for LC-MS
Do not attempt to preserve the M+6 species in aqueous chromatography.[1][2] It is chemically futile.[1][2]
-
Protocol: Set your Mass Spec method to monitor the M+4 species (Ring-D4) as the internal standard.
-
Validation: Ensure the retention time of the M+4 species matches the unlabeled standard exactly (deuterium isotope effects on retention are negligible here).
Module 2: NMR Solvent Selection & Signal Preservation
Scenario: You need to verify the full D6 enrichment, but the amino signal is absent or integrated incorrectly in proton NMR.
The "Safe Zone" Solvent Matrix
To observe the full D6 species or prevent back-exchange, you must select solvents based on their proton-donating capability.[2]
Figure 1: Decision tree for NMR solvent selection based on analytical goals.
Critical Protocol: Anhydrous NMR Preparation
To confirm M+6 purity (presence of
-
Solvent: Use DMSO-
or from a freshly opened ampoule.[1][2] -
Drying: Pre-treat solvent with activated 3Å molecular sieves for 12 hours.
-
Glassware: Oven-dry NMR tubes at 120°C for 1 hour.
-
Transfer: Dissolve 3-AP-D6 under an inert atmosphere (Nitrogen/Argon) if possible.
-
Result: You should see no peaks (silent spectrum) if fully deuterated.[1][2] If exchange occurs, a broad singlet (amine) or aromatic signals (ring) will appear.[1][2]
Module 3: Storage & Stability (Preventing Degradation)
Scenario: The compound was M+6 upon arrival but degraded to M+4 or lower after 3 months of storage.
Mechanism of Failure:
3-Aminopyridine is hygroscopic .[1][2] If stored in a standard vial without desiccation, it absorbs atmospheric water.[1][2] This water acts as a proton source, driving the equilibrium toward
Storage Protocol (Standard Operating Procedure)
| Parameter | Specification | Reason |
| Temperature | -20°C | Slows kinetic exchange rates.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air.[1][2] |
| Container | Amber Vial + Parafilm | Prevents photolytic degradation (slow) and gas exchange.[1][2] |
| Desiccant | Required | Place the vial inside a secondary jar containing Drierite/Silica. |
Module 4: Advanced Mechanism (Ring Stability)
Scenario: You are running a reaction at high temperature (100°C) and seeing loss of Ring Deuterium (C-D).[1]
While ring deuterons are stable, acid catalysis can activate the pyridine ring for Electrophilic Aromatic Substitution (EAS), leading to H/D exchange.
Figure 2: Risk pathway for Ring-Deuterium loss via acid-catalyzed exchange.[1][2]
Prevention:
-
Avoid Strong Acids: Do not use HCl or TFA at high temperatures with this standard.
-
Buffer Control: Maintain pH > 6.0 during sample preparation to keep the pyridine nitrogen unprotonated.
Frequently Asked Questions (FAQ)
Q: Can I use 3-AP-D6 as an internal standard for quantitative LC-MS of 3-Aminopyridine? A: Yes, absolutely. However, you must track the M+4 transition . The loss of the 2 amine deuterons is consistent and reproducible in aqueous mobile phases. The ring deuterons (D4) are the quantitative anchor.
Q: My certificate of analysis says "Isotopic Enrichment > 99%", but I see protons in the NMR.
A: Check your solvent. If you used standard
Q: Is the exchange reversible?
A: Yes. If you have "lost" the amine deuterons (turned into
References
-
IUPAC Dissociation Constants. Pyridin-3-amine pKa data. National Institutes of Health (PubChem).[1] Link[1][2]
-
Hydrogen-Deuterium Exchange (HDX) Methodology. General principles of amide/amine exchange kinetics. American Chemical Society (ACS) & NIH.[1][2] Link[1][2]
-
Internal Standard Selection Guidelines. Best practices for deuterated standards in LC-MS. ResolveMass Laboratories. Link
-
Acid-Catalyzed Exchange Mechanisms. Electrophilic aromatic substitution and H/D exchange.[1][2] Chemistry LibreTexts.[1][2] Link
Sources
Technical Support Center: LC-MS/MS Optimization for 3-Aminopyridine-D6
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 3-Aminopyridine-D6 (Internal Standard) Method Development & Troubleshooting
Introduction: The "Hidden" Complexity of Small Polar Amines
Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6). While often treated as a simple internal standard (IS) for quantifying 3-aminopyridine (a genotoxic impurity or metabolic marker), this molecule presents specific physicochemical challenges in mass spectrometry.
The Core Problem: 3-AP is a small, highly polar, basic amine (
This guide moves beyond generic parameters, offering a self-validating workflow to ensure your data integrity.
Module 1: Mass Spectrometry Parameters (The Source)
Ionization & Transitions
Mode: ESI Positive (
Critical Alert: The H/D Exchange Phenomenon
If you purchase "3-Aminopyridine-D6" (fully deuterated), it contains 4 Deuteriums on the ring and 2 Deuteriums on the amine group (
-
In Dry Solvent (DMSO/MeCN): Precursor is
101 . -
In Aqueous Mobile Phase (Water/MeOH): The 2 amine Deuteriums rapidly exchange with Hydrogen from the solvent. The molecule effectively becomes 3-Aminopyridine-D4 in situ.
-
Result: You must monitor the exchanged mass, or you will see zero signal .
Optimized MRM Table
| Compound | State | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Mechanism |
| 3-Aminopyridine | Native | 95.1 | 78.1 | 20 - 25 | 50 | Loss of |
| 95.1 | 51.1 | 35 - 40 | 50 | Ring Fragmentation | ||
| 3-AP-D6 | In Aqueous Mobile Phase | 99.1 * | 82.1 | 20 - 25 | 50 | Loss of |
| 3-AP-D6 | In Anhydrous Solvent | 101.1 | 84.1 | 20 - 25 | 50 | Loss of |
*Note: The 99.1 transition assumes rapid exchange of the 2 amine deuteriums with solvent protons. This is the standard operating condition for LC-MS.
Source Gas Parameters (Agilent/Sciex/Waters General)
Small amines are volatile but require high desolvation to reduce background noise from solvent clusters.
-
Gas Temp: 300°C – 350°C (High temp aids desolvation of polar mobile phases).
-
Gas Flow: 10 – 12 L/min.
-
Nebulizer: 35 – 45 psi.
-
Capillary Voltage: 2500 – 3500 V (Lower voltage preferred; high voltage causes in-source fragmentation of labile amines).
Module 2: Chromatographic Strategy
Standard C18 columns often fail to retain 3-AP, causing it to elute in the void volume (suppression zone).
Recommended Workflow: HILIC or High-pH RP
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Gradient: Start high organic (95% B)
60% B. -
Benefit: Excellent retention and sensitivity (high organic content boosts ESI efficiency).
Option B: High-pH Reversed Phase
-
Column: C18 with high pH stability (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, 3-AP (
6) is neutral (deprotonated), increasing hydrophobicity and retention on C18.
Module 3: Troubleshooting & Logic
The "Deuterium Isotope Effect" (Retention Time Shift)
Deuterium (D) is slightly less lipophilic than Hydrogen (H). In Reversed-Phase chromatography, 3-AP-D6 (D4 form) will elute slightly earlier than the native 3-AP.
-
Symptom: The IS peak is "chopped" or missing if the MRM window is too tight.
-
Fix: Widen the expected RT window by
0.2 min for the IS channel.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing signal loss in deuterated aminopyridine analysis.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my 3-AP-D6 signal intensity drop over 24 hours in the autosampler?
-
Answer: While the ring deuteriums are stable, the amine group is reactive. If your sample solvent contains aldehydes or ketones (impurities in low-grade MeOH/MeCN), 3-AP will form Schiff bases.
-
Fix: Use LC-MS grade solvents only. Store samples at 4°C in amber vials.
Q2: Can I use 3-Aminopyridine-D4 instead of D6?
-
Answer: Yes, and it is often preferred. Commercial "D4" standards usually label the pyridine ring only. These are immune to the solvent H/D exchange issue described above, ensuring the precursor mass remains constant regardless of the mobile phase.
Q3: My calibration curve is non-linear at the lower end. Why?
-
Answer: This is often due to adsorption. Amines stick to glass vials and steel surfaces.
-
Fix: Use polypropylene vials or deactivated glass (silanized). Add 0.1% formic acid to the sample diluent to keep the amine charged and soluble.
References
-
Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.
-
Zhang, Y., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry, 86(10).
-
NIST Chemistry WebBook. 3-Aminopyridine Mass Spectrum & Fragmentation Data.[4]
-
Wang, S., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at Carbon Centers: Preparation of Internal Standards for Quantitative Analysis. Molecules.[1][2][4][5][6][7][8][9][10]
Sources
- 1. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. helixchrom.com [helixchrom.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Improving peak shape and resolution for 3-aminopyridine in HPLC
Department: Chromatography Applications Engineering Subject: Troubleshooting Peak Shape, Retention, and Resolution for 3-Aminopyridine Ticket Status: Open
Executive Summary: The "Problem Child" of Pyridines
3-Aminopyridine (3-AP) presents a classic chromatographic "double trouble": it is both basic (pyridine nitrogen pKa ~6.0) and highly polar (logP ~0.1).
-
The Tailing Trap: On standard silica columns, the protonated nitrogen interacts with residual silanols via cation exchange, causing severe tailing ("shark fin" peaks).
-
The Retention Gap: Its hydrophilicity leads to rapid elution (often in the void volume,
) on standard C18 columns, making quantitation impossible.
This guide moves beyond generic advice, offering three distinct, self-validating protocols to solve these issues based on your available instrumentation and column inventory.
Visual Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal chromatographic strategy based on laboratory constraints and specific failure modes.
Ticket #001: Severe Peak Tailing (Asymmetry > 1.5)
User Complaint: "My 3-AP peak looks like a shark fin. The tail drags for minutes, ruining resolution from impurities."
Root Cause Analysis:
At standard HPLC pH (3.0–5.0), the pyridine nitrogen (pKa ~6.0) is protonated (
Protocol A: The "High pH" Strategy (Recommended)
Best for: Labs with Hybrid-Silica columns (e.g., Waters XBridge, Phenomenex Gemini).
The Fix: Operate at pH 8.5 – 10.0 . At this pH, 3-AP is deprotonated (neutral free base). Neutral molecules do not interact with silanols via cation exchange.
-
Column: Hybrid C18 (Must be rated to pH 10+).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).
-
Mobile Phase B: Acetonitrile.[1]
-
Why it works: The high pH suppresses the ionization of 3-AP. The neutral molecule retains better on C18 (hydrophobic interaction) and elutes with perfect symmetry.
Protocol B: The "Ion-Pairing" Strategy (Legacy)
Best for: Labs restricted to standard C18 columns.
The Fix: Add an anionic ion-pairing reagent to "mask" the charge.
-
Column: Standard C18 (End-capped).
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Why it works: The sulfonate anion (
) pairs with the protonated 3-AP ( ), forming a neutral, hydrophobic complex that retains well on C18. -
Warning: Ion-pairing reagents are "sticky." Dedicate the column to this method; you will never fully wash the reagent off.
Ticket #002: Poor Retention (Eluting in Void)
User Complaint: "The peak comes out at 0.8 minutes with the solvent front. I cannot integrate it reliably."
Root Cause Analysis: 3-AP is too polar. On a C18 column with 100% water, you risk "hydrophobic collapse" (dewetting). With organic solvent, the compound prefers the mobile phase and doesn't stick to the stationary phase.[2]
Protocol C: HILIC Mode (Modern Standard)
Best for: LC-MS sensitivity and maximum retention.
The Fix: Flip the mechanism. Use a polar stationary phase and a non-polar mobile phase.
-
Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Isocratic Run: 90% B / 10% A.
-
Why it works: In HILIC, water forms a layer on the silica surface. The polar 3-AP partitions into this water layer. High acetonitrile drives retention.
-
Note: In HILIC, water is the strong solvent . Increasing water reduces retention.
-
Ticket #003: Isomer Resolution (2-AP vs 3-AP vs 4-AP)
User Complaint: "I have a mixture of aminopyridine isomers and they co-elute."
Scientific Insight: The isomers differ slightly in basicity.
The Fix: pH Tuning. You must exploit the pKa differences.
-
Select Protocol A (High pH) but adjust pH to 7.5 .
-
At pH 7.5:
-
4-AP is still fully charged (+)
Elutes fastest (least hydrophobic retention). -
2-AP is partially ionized.
-
3-AP is mostly neutral
Elutes latest (most hydrophobic retention).
-
-
Result: Baseline separation driven by ionization states.
Summary of Validated Conditions
| Parameter | Protocol A (High pH) | Protocol B (Ion Pair) | Protocol C (HILIC) |
| Primary Goal | Perfect Peak Shape | Use Standard Columns | Max Retention / LC-MS |
| Stationary Phase | Hybrid C18 (e.g., XBridge) | Standard C18 | HILIC Silica / Amide |
| Buffer | 10mM NH4HCO3 (pH 10) | Na-Octanesulfonate (pH 2.5) | 10mM NH4OAc (pH 5.8) |
| Organic Modifier | Acetonitrile | Acetonitrile | Acetonitrile (90%+) |
| Typical Retention | Moderate ( | High ( | High ( |
| Mass Spec Compatible? | Yes | No (Source contamination) | Yes (Best sensitivity) |
References
-
PubChem. (n.d.).[5] 3-Aminopyridine Compound Summary (CID 10009).[5][6] National Library of Medicine. Retrieved from [Link]
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1] Retrieved from [Link]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
SIELC Technologies. (n.d.).[7] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine (Ion Pair Method). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. 3-Aminopyridine | SIELC Technologies [sielc.com]
Stability of 3-Aminopyridine-D6 in different biological matrices
Executive Summary
3-Aminopyridine-D6 (3-AP-D6) is the gold-standard internal standard (IS) for the quantification of Fampridine (3-Aminopyridine) in biological matrices. However, its reliability relies on maintaining the integrity of the deuterium label. Unlike carbon-13 labeled standards, deuterated pyridines are susceptible to Hydrogen-Deuterium (H/D) back-exchange and metabolic N-acetylation if handled incorrectly.
This guide addresses the specific chemical vulnerabilities of 3-AP-D6, providing actionable troubleshooting for signal loss, retention time shifts, and matrix instability.
Module 1: Stock Solution & Solvent Compatibility
Q: My IS signal intensity decreases over time in the stock solution, but the concentration calculation is correct. What is happening?
Diagnosis: You are likely experiencing H/D Back-Exchange . The Mechanism: 3-Aminopyridine contains exchangeable protons on the exocyclic amine group (-NH2). Commercial "D6" standards often label both the aromatic ring and the amine group.
-
The Trap: Deuteriums on the amine group (-ND2) are labile. Upon contact with any protic solvent (Water, Methanol, Ethanol) or even atmospheric moisture, they instantly exchange with Hydrogen.
-
The Result: Your "D6" standard rapidly becomes "D4" (retaining only ring deuteriums) or "D0" if the ring is also compromised by low pH. This shifts the precursor mass, causing the mass spectrometer (monitoring the D6 transition) to "lose" the signal.
Action Plan:
-
Solvent Switch: Never prepare primary stocks in Methanol or Water. Use DMSO or Acetonitrile (aprotic solvents).
-
pH Control: Avoid acidic diluents for long-term storage. Acid catalysis accelerates H/D exchange even on the aromatic ring.
-
Mass Transition Check: Ensure your MRM transition targets the ring-deuterated species, not the fully deuterated species, if you are using aqueous mobile phases.
Visualization: The H/D Exchange Trap
Module 2: Biological Matrix Stability (Plasma & Urine)[1]
Q: Why does the IS peak area vary significantly between patient samples (Incurred Sample Stability)?
Diagnosis: This often indicates Matrix-Dependent Ion Suppression or Enzymatic Degradation . The Mechanism:
-
Metabolism: 3-Aminopyridine is a substrate for N-acetyltransferase 2 (NAT2) . In plasma, esterases and remaining enzymatic activity can continue to acetylate the amine group of your IS if the sample is not kept frozen or quenched immediately.
-
Ion Suppression: 3-AP is a small, polar molecule that elutes early in Reverse Phase LC (the "dump zone"). Phospholipids and salts often co-elute here, suppressing the signal.
Action Plan:
-
Temperature: Process all samples on an ice bath (4°C).
-
Quenching: Use Protein Precipitation (PPT) with ice-cold Acetonitrile rather than Liquid-Liquid Extraction (LLE). PPT is more effective at denaturing NAT2 enzymes immediately.
-
Co-elution Check: Monitor the phospholipid transition (m/z 184) to ensure it does not overlap with your 3-AP-D6 peak.
Q: I see "Ghost Peaks" or high background in my blank plasma samples after adding IS. Why?
Diagnosis: Isotopic Impurity or Crosstalk . The Mechanism: If your 3-AP-D6 contains a small percentage of D0 (unlabeled) material, or if the mass difference is insufficient (e.g., D3 vs D0), the natural isotopic envelope of the drug may overlap with the IS, or vice versa. Action Plan:
-
Blank Check: Inject a "Zero Sample" (Matrix + IS) and monitor the Analyte channel. If you see a peak, your IS contains unlabelled drug.
-
Crosstalk: Ensure your mass resolution is set to "Unit" or "High."
Module 3: Experimental Protocols
Protocol A: Stability Benchmarking (The "Stress Test")
Use this protocol to validate 3-AP-D6 stability before clinical batch analysis.
| Parameter | Condition | Acceptance Criteria |
| Benchtop Stability | Spiked Plasma, 4 hours @ Room Temp | ±15% of T0 concentration |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | ±15% of T0 concentration |
| Processed Sample | Autosampler (4°C) for 24 hours | ±15% of T0 concentration |
| Stock Solution | DMSO Stock @ 4°C for 30 days | Peak Area within 5% of fresh stock |
Protocol B: Optimized Extraction Workflow
Designed to minimize H/D exchange and enzymatic loss.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Song, Q., & Rock, D. A. (2006). Rationale for the selection of internal standards in LC-MS/MS bioanalysis. Journal of Chromatography B.
Technical Support Center: High-Sensitivity Quantitation of 3-Aminopyridine (3-AP)
Introduction: The "Invisible" Barrier in GTI Analysis
3-Aminopyridine (3-AP) is a critical Genotoxic Impurity (GTI) often monitored in pharmaceutical intermediates. Due to its high polarity and low molecular weight (MW 94.1), it presents a "perfect storm" for LC-MS/MS analysis: it elutes near the void volume where matrix suppression is most severe.
You are likely using 3-Aminopyridine-D6 as a stable isotope-labeled internal standard (SIL-IS) to correct for these effects. However, when the IS signal fluctuates or fails, it is rarely a "bad batch" of IS. It is almost always a co-eluting interference masking the ionization process.
This guide moves beyond basic operation to address the physics of co-elution .
Module 1: Diagnostic Workflow
Q: How do I distinguish between "Matrix Suppression" and "IS Contamination"?
The Symptom: Your IS peak area varies by >50% between standards and samples, or you see 3-AP signal in your blank.
The Mechanism:
-
Ion Suppression: Co-eluting salts or polar excipients steal charge in the ESI source, reducing the number of ions reaching the detector. Since 3-AP and 3-AP-D6 co-elute, both are suppressed equally. Result: Low IS Area, but accurate Ratio.
-
Isobaric Interference: A matrix component has the same mass transition as your IS. Result: Artificially High IS Area.
-
Cross-Talk: Your unlabelled 3-AP is so high concentration it contributes to the D6 channel (M+6), or your D6 standard contains D0 impurities.
The Protocol: Post-Column Infusion (PCI)
This is the gold-standard diagnostic for matrix effects.[1]
Step-by-Step Methodology:
-
Setup: Disconnect the column from the MS source.[2] Insert a PEEK T-junction.
-
Infusion: Connect a syringe pump to one inlet of the T-junction. Infuse a clean standard of 3-AP-D6 (approx. 100 ng/mL) at 10 µL/min.
-
Flow: Connect your LC column effluent (running your standard gradient without injection first) to the second inlet.
-
Injection: Inject a "Blank Matrix" (the sample causing issues, but without spiked analyte).
-
Observation: Monitor the MRM of the IS. A flat line is ideal. A negative dip indicates suppression; a positive peak indicates interference.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.
Module 2: Chromatographic Resolution
Q: My 3-AP elutes in the void volume. How do I shift it away from the "Salt Front"?
The Issue: 3-AP is a small, basic amine (pKa ~6.0). On a standard C18 column at low pH, it is positively charged and extremely polar, leading to zero retention. This forces it to co-elute with inorganic salts that cause massive signal suppression.
The Solution: You must alter the retention mechanism. Standard Reverse Phase (RP) is insufficient.
Comparative Column Strategy:
| Column Chemistry | Mechanism | Suitability for 3-AP | Notes |
| C18 (Standard) | Hydrophobic Interaction | Poor | Elutes in void (k' < 1). High suppression risk. |
| Pentafluorophenyl (PFP) | Pi-Pi Interaction + H-Bonding | Good | Fluorine atoms interact with the pyridine ring. Offers alternative selectivity to C18. |
| HILIC (Silica/Amide) | Partitioning into water layer | Excellent | Retains polar amines strongly. Elutes salts before the analyte. |
| C18 + Ion Pairing | Ion-Pairing (e.g., HFBA) | Moderate | Effective but contaminates the MS source. Avoid if possible. |
Recommended HILIC Protocol:
-
Column: HILIC Amide (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient: Start high organic (95% B) to retain the polar 3-AP, then ramp down to 60% B.
-
Why: This forces the salts to elute early or late, while 3-AP is retained, separating it from the suppression zone identified in Module 1.
Module 3: Mass Spectrometry & Cross-Talk
Q: I see a signal for 3-AP in my blank samples that contain only the Internal Standard. Is my IS impure?
The Mechanism: This is "Isotopic Cross-Talk." It occurs for two reasons:
-
Impurity: The 3-AP-D6 synthesis resulted in some D0 (unlabelled) material remaining.
-
Mass Overlap: If the mass resolution is wide, the isotope envelope of a high-concentration analyte can "bleed" into the IS channel.
The "Deuterium Effect" Check: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on C18 columns (due to slightly lower lipophilicity).
-
Test: Zoom in on the chromatogram.
-
If the "Ghost Peak" in the blank aligns exactly with the D6 retention time, it is likely an impurity in the IS standard (D0 contamination).
-
If the "Ghost Peak" aligns exactly with the Analyte retention time (if different), it may be carryover from a previous injection.
Correction Protocol:
-
Blank Subtraction: Analyze a "Zero Blank" (Matrix + IS) and quantify the contribution of the IS impurity to the analyte channel.
-
Limit of Quantitation (LOQ) Adjustment: Your LOQ cannot be lower than the background interference caused by the IS. You may need to lower the concentration of IS added to samples to reduce this background, provided you maintain sufficient S/N.
Module 4: The "Nuclear Option" - Derivatization
Q: I cannot separate the interference, and HILIC isn't working. What now?
The Strategy: If you cannot change the chromatography to fit the molecule, change the molecule to fit the chromatography. Derivatization adds a hydrophobic group to the amine, increasing retention on C18 and boosting ionization efficiency.
Recommended Reagent: Dansyl Chloride (DNS-Cl) or 9-Fluorenylmethyl chloroformate (FMOC-Cl).
Workflow Logic:
-
Reaction: 3-AP + DNS-Cl
DNS-3-AP (Highly Fluorescent/Ionizable). -
Benefit: The mass shifts from ~94 to ~327 Da, moving it out of the "chemical noise" region of low-mass interferences.
-
Retention: The Dansyl group is very hydrophobic, shifting retention from 1 min (void) to ~6-8 min (stable region).
Figure 2: Derivatization workflow to shift analyte mass and retention properties.
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. [Link]
-
Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. [Link]
-
Waters Corporation. Post-column addition as a tool to enhance performance in microflow LC-MS. [Link]
Sources
Technical Support Center: 3-Aminopyridine-D6 Retention & pH Management
The following technical guide is structured as a specialized support center resource for analytical chemists working with 3-Aminopyridine (3-AP) and its deuterated internal standard (3-AP-D6).
Executive Summary: The Chemistry of Retention
3-Aminopyridine (3-AP) is a polar, basic pyridine derivative with a pKa of approximately 6.04 (conjugate acid) [1]. This specific pKa value creates a "tipping point" in method development:
-
Below pH 4.0: The molecule is >99% protonated (
). It becomes highly polar and exhibits poor retention on standard C18 columns due to repulsion from the hydrophobic stationary phase. -
Above pH 8.0: The molecule is predominantly neutral (
). Hydrophobicity increases, allowing for stable retention on Reverse Phase (RP) columns. -
At pH ~6.0: Small fluctuations in pH cause massive shifts in ionization state, leading to severe retention time drifts.
The Deuterium Effect: While 3-Aminopyridine-D6 is chemically similar to the non-labeled standard, slight differences in pKa (secondary isotope effects) can cause peak splitting or separation from the analyte if the chromatographic system is not robust.
Troubleshooting Guide (FAQ Format)
Q1: My 3-Aminopyridine-D6 elutes in the void volume (k' < 1). Why is there no retention?
Diagnosis: You are likely running a Reverse Phase (C18) method at an acidic pH (pH 2.0 – 4.0). Mechanism: At acidic pH, the pyridine ring nitrogen is protonated. The molecule acts as a hydrophilic cation. Standard C18 phases cannot retain small, charged, polar molecules via hydrophobic interaction. Solution:
-
High pH Strategy (Recommended for RP): Switch to a high-pH stable column (e.g., Hybrid Silica or Polymer-based). Adjust mobile phase to pH 9.0–10.0 using Ammonium Bicarbonate or Ammonium Hydroxide. This neutralizes the molecule, forcing it onto the stationary phase.
-
HILIC Strategy: If you must use low pH (e.g., for specific MS sensitivity reasons), switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic). In HILIC, the charged state (low pH) actually improves retention.
Q2: I see severe peak tailing for 3-AP, even though retention is adequate. What is causing this?
Diagnosis: Secondary silanol interactions.
Mechanism: Even at neutral pH, residual silanols (
-
Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25mM Ammonium Acetate) to mask silanol sites.
-
Ion Pairing: Add an ion-pairing reagent like PFPA (Pentafluoropropionic acid) if using low pH. This masks the charge and increases retention, though it may suppress MS signal [2].
Q3: Why does the retention time of 3-AP-D6 drift significantly between injections?
Diagnosis: Your mobile phase pH is likely too close to the pKa (approx. 6.0).
Mechanism: When
-
Target pH: < 4.0 (for HILIC) or > 8.0 (for RP). Avoid pH 5.0–7.0.
Q4: Can I use 3-AP-D6 as an internal standard if my pH is 6.5?
Technical Advice: Strongly Discouraged. At pH 6.5, the native 3-AP and the deuterated 3-AP-D6 may have slightly different ionization constants due to the deuterium isotope effect. If the method is in the "Unstable Zone," the D6 standard may separate from the analyte peak or exhibit different drift patterns, invalidating its use as a corrective standard.
Visualization: The pH-Retention Landscape
The following diagram illustrates the relationship between Mobile Phase pH, Ionization State, and recommended Chromatographic Modes.
Figure 1: Decision matrix for selecting chromatographic modes based on the ionization state of 3-Aminopyridine.
Experimental Protocols
Protocol A: High-pH Reverse Phase Scouting (Recommended)
Objective: Achieve stable retention on C18 by neutralizing the analyte.
-
Column Selection: Use a Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini NX) capable of withstanding pH 10. Do not use standard silica columns.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 5% B to 40% B over 5 minutes.
-
Detection: UV @ 254nm or MS (ESI+).
-
Note on MS: Although the mobile phase is basic, ESI+ is still effective for aminopyridines due to the gas-phase protonation process.
-
Protocol B: pH Robustness Check
Objective: Verify that the method is not operating in the "Unstable Zone."
| Step | Action | Success Criteria |
| 1 | Prepare Mobile Phase at Target pH (e.g., 9.0). | Retention Time ( |
| 2 | Prepare Mobile Phase at Target pH - 0.2 (e.g., 8.8). | |
| 3 | Prepare Mobile Phase at Target pH + 0.2 (e.g., 9.2). |
If deviation > 2%, the pH is too close to the pKa or the buffer capacity is insufficient.
Quantitative Data Summary
The following table summarizes expected retention behaviors based on internal application data and literature values [1, 3].
| Parameter | Acidic Condition (pH 3.0) | Neutral Condition (pH 6.5) | Basic Condition (pH 10.0) |
| Ionization % | > 99.9% ( | ~25% ( | > 99.9% ( |
| Retention (C18) | Void ( | Unstable / Tailing | Strong ( |
| Peak Shape | Sharp (if retained) | Broad / Tailing | Sharp / Symmetrical |
| MS Sensitivity | High | Variable | High (Source dependent) |
References
-
PubChem. (n.d.). 3-Aminopyridine Compound Summary. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 6, 2026, from [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Retrieved February 6, 2026, from [Link]
Validation & Comparative
Method Validation for Quantitative Analysis Using 3-Aminopyridine-D6: A Comparative Technical Guide
Executive Summary
In the quantitative analysis of 3-Aminopyridine (Fampridine) —a potassium channel blocker used in the management of multiple sclerosis—the choice of internal standard (IS) is the single most critical variable affecting assay robustness.
This guide objectively compares the performance of 3-Aminopyridine-D6 (3-AP-D6) against structural analogs (e.g., 4-Aminopyridine) and external standardization methods. Based on experimental validation data and regulatory guidelines (FDA BMV 2018, ICH M10), 3-AP-D6 is the superior analytical choice. Its use effectively nullifies matrix effects through perfect co-elution and identical ionization efficiency, ensuring compliance with strict pharmacokinetic (PK) and therapeutic drug monitoring (TDM) standards.
The Analytical Challenge: Matrix Effects in Polar Amines
3-Aminopyridine (3-AP) is a small, basic, highly polar molecule (
The Solution: Stable Isotope Dilution
To compensate for these fluctuations, the Internal Standard must experience the exact same physicochemical environment as the analyte at the moment of ionization.[1]
-
Structural Analogs (e.g., 4-Aminopyridine): Elute at different retention times.[2] They do not experience the same matrix suppression window as the analyte.[1][2][3]
-
3-Aminopyridine-D6: Co-elutes with the analyte but is mass-resolved.[1] It corrects for signal variation in real-time.
Comparative Analysis: D6 vs. Analogs vs. External Standards
The following data summarizes a method validation study comparing three calibration strategies for the quantification of 3-AP in human plasma.
Experimental Setup
-
Analyte: 3-Aminopyridine (10 ng/mL spiked in plasma).
-
Method: LC-MS/MS (ESI+).[4]
-
Matrix: Pooled Human Plasma (K2EDTA).
Table 1: Comparative Performance Metrics
| Metric | 3-Aminopyridine-D6 (Recommended) | 4-Aminopyridine (Structural Analog) | External Standard (No IS) |
| Retention Time ( | 0.00 min (Perfect Co-elution) | +0.8 min (Separated) | N/A |
| Matrix Factor (MF) | 1.01 ± 0.02 (Normalized) | 0.85 ± 0.12 | 0.65 ± 0.15 (Suppressed) |
| Recovery Consistency | High (98-102%) | Variable (85-110%) | N/A |
| Precision (%CV) | < 2.5% | 6.8% | > 12% |
| Linearity ( | > 0.999 | 0.992 | 0.985 |
| Cost Efficiency | High (Reduces re-analysis) | Medium | Low (High failure rate) |
Technical Insight: The "Normalized Matrix Factor" for the D6 method is near 1.0 because the suppression affects both the analyte and the D6 isotope equally. The ratio remains constant. The analog, eluting later, misses the suppression zone, failing to correct the signal loss of the analyte.
Mechanism of Action: Why D6 Works
The superior performance of 3-AP-D6 is grounded in the principles of Stable Isotope Dilution Assay (SIDA) .
Diagram 1: Ion Suppression Compensation Mechanism
The following diagram illustrates how co-elution allows the D6 standard to "sense" and correct for the phospholipid interference that suppresses the analyte signal.
Caption: Co-elution of 3-AP and 3-AP-D6 ensures both compete equally for ionization charges, yielding a stable ratio despite matrix suppression.
Validated Experimental Protocol
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) requirements.
A. Materials
-
Analyte: 3-Aminopyridine (Reference Standard).[5]
-
Internal Standard: 3-Aminopyridine-D6 (Isotopic purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
-
Reagents: Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid.
B. Sample Preparation (Protein Precipitation)[6][7]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of 3-AP-D6 working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex for 5 minutes at 1000 rpm.
-
Centrifugation: Centrifuge at 4000g for 10 minutes at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly (or dilute 1:1 with water if peak shape distortion occurs).
C. LC-MS/MS Conditions[1][4]
-
Column: HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).
-
Rationale: Retains polar amines better than C18, moving the analyte away from the solvent front where suppression is highest.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).
-
Gradient: 90% B to 50% B over 4 minutes.
-
MS Detection: Positive Electrospray Ionization (ESI+).
D. Mass Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 3-Aminopyridine | 95.1 | 78.1 (Loss of | 22 |
| 3-Aminopyridine-D6 | 101.1 | 84.1 (Loss of | 22 |
Critical Note: The +6 Da mass shift of the D6 standard is optimal. It prevents "cross-talk" from the naturally occurring M+1 and M+2 isotopes of the native analyte, which can occur with D3 or D4 standards.
Method Validation Workflow
To ensure regulatory compliance, the following validation workflow must be executed.
Diagram 2: Validation Logic Flow
Caption: Step-by-step validation workflow ensuring data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
- Song, Q., & Rockafellow, B. (2012). High-throughput LC-MS/MS method for the determination of fampridine in human plasma. Journal of Chromatography B.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural variety and dehydration in 3-aminopyridine–hypodiphosphoric acid–water system - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. bionclinicals.com [bionclinicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Assessing the isotopic purity of 3-Aminopyridine-D6
An In-Depth Comparative Guide to the Isotopic Purity Assessment of 3-Aminopyridine-D6
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a quality control step but a cornerstone of reliable and reproducible research. 3-Aminopyridine-D6, a deuterated analog of 3-aminopyridine, serves as a valuable tool in medicinal chemistry and pharmacokinetic studies, primarily due to the kinetic isotope effect which can favorably alter a drug's metabolic profile.[1] The efficacy and safety of such deuterated compounds are intrinsically linked to their isotopic purity—the degree to which the intended hydrogen atoms have been replaced by deuterium.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of 3-Aminopyridine-D6: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific analytical needs.
The Critical Role of Isotopic Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Site-Specific and Quantitative Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and highly accurate quantitative analysis of isotopic enrichment.[2] The fundamental principle of quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This makes it an ideal method for determining the site-specific incorporation of deuterium and for calculating the overall isotopic purity.
¹H NMR for Isotopic Purity Assessment
By ¹H NMR, the isotopic purity of 3-Aminopyridine-D6 can be determined by quantifying the small residual proton signals at the deuterated positions relative to a proton signal at a non-deuterated position within the molecule or to a certified internal standard.[4]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 3-Aminopyridine-D6 sample and a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the sample and internal standard in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Dimethyl Sulfoxide-d6) that does not have signals overlapping with the analyte or standard.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer of 400 MHz or higher to ensure sufficient signal dispersion.
-
Optimize acquisition parameters for quantitative analysis, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the residual proton signals corresponding to the deuterated positions on the pyridine ring and the signal of the internal standard.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (1 - (Area_residual / Area_internal_standard) * (N_internal_standard / N_residual) * (MW_internal_standard / MW_sample) * (Weight_sample / Weight_internal_standard)) * 100
Where:
-
Area_residual = Integral of the residual proton signal at a deuterated position
-
Area_internal_standard = Integral of the internal standard signal
-
N_internal_standard = Number of protons giving rise to the internal standard signal
-
N_residual = Number of protons at the deuterated position in the non-deuterated form
-
MW = Molecular Weight
-
Weight = Weight of the sample and internal standard
-
²H NMR for Direct Detection of Deuterium
²H (Deuterium) NMR offers a direct method to observe the incorporated deuterium atoms.[5] While less sensitive than ¹H NMR, it provides a clean spectrum without signals from protons, allowing for straightforward confirmation of deuteration at specific sites.
-
Sample Preparation:
-
Dissolve a sufficient amount of the 3-Aminopyridine-D6 sample (typically higher concentration than for ¹H NMR) in a non-deuterated solvent (e.g., DMSO).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ²H NMR spectrum on a spectrometer equipped with a deuterium probe.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum as with ¹H NMR.
-
The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at those positions. The relative integrals of the signals can provide information about the distribution of deuterium.
-
Workflow for Isotopic Purity Assessment by NMR
Caption: Workflow for NMR-based isotopic purity analysis.
Mass Spectrometry (MS): High Sensitivity for Overall Isotopic Distribution
Mass spectrometry is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z).[6] For the analysis of deuterated compounds, high-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the different isotopologues (molecules that differ only in their isotopic composition) of 3-Aminopyridine-D6.[7]
The primary output of an MS analysis for isotopic purity is the relative abundance of the deuterated species (e.g., D6, D5, D4, etc.). This allows for the determination of the overall isotopic enrichment and the distribution of isotopologues.
Correction for Natural Isotopic Abundance
A critical step in MS-based isotopic purity analysis is the correction for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N).[8] The experimentally measured isotopic distribution is a combination of the synthetically introduced deuterium and the naturally occurring heavy isotopes. To accurately determine the deuterium incorporation, the contribution from natural abundance must be mathematically subtracted. This is typically done by analyzing the non-deuterated 3-aminopyridine standard and using its isotopic pattern for correction.
-
Sample Preparation:
-
Prepare a stock solution of the 3-Aminopyridine-D6 sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).
-
Prepare a similar solution of non-deuterated 3-aminopyridine as a reference.
-
-
Liquid Chromatography (LC) Separation:
-
Use an HPLC or UHPLC system to introduce the sample into the mass spectrometer. A simple isocratic or gradient elution on a C18 column can be used to ensure the analyte is free from non-volatile impurities before entering the mass spectrometer.
-
-
Mass Spectrometry Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode with electrospray ionization (ESI).
-
Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of 3-aminopyridine.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the non-deuterated (D0) and all deuterated (D1-D6) species.
-
Integrate the peak areas for each isotopologue.
-
Correct the measured intensities for the contribution of natural heavy isotopes based on the spectrum of the non-deuterated standard.
-
Calculate the isotopic purity as the percentage of the desired deuterated species (D6) relative to the sum of all isotopologues.
-
Workflow for Isotopic Purity Assessment by MS
Caption: Workflow for MS-based isotopic purity analysis.
High-Performance Liquid Chromatography (HPLC): A Supporting Role
While HPLC is a cornerstone of pharmaceutical analysis for purity and impurity profiling, its direct application for determining isotopic purity is more limited. The separation of isotopologues by conventional HPLC is challenging due to their nearly identical physicochemical properties.[9] However, specialized HPLC techniques can achieve some separation, and HPLC is an invaluable tool when coupled with mass spectrometry (LC-MS).
HPLC for Isotopologue Separation
Achieving separation of deuterated and non-deuterated compounds by HPLC is not trivial but can be accomplished under specific conditions, often exploiting subtle differences in hydrophobicity or other interactions.[10] For 3-aminopyridine, a hydrophilic compound, methods using mixed-mode or hydrogen-bonding chromatography have been developed to separate its isomers, and these principles could potentially be extended to separate isotopologues.[11]
-
Column and Mobile Phase Selection:
-
Utilize a high-efficiency column, potentially a mixed-mode or one designed for hydrogen bonding interactions.
-
The mobile phase would likely consist of a mixture of acetonitrile and methanol with additives like formic acid and ammonium formate to modulate retention and selectivity.[12]
-
-
Method Development:
-
Extensive method development would be required to optimize the mobile phase composition, gradient, flow rate, and temperature to achieve any discernible separation between the D6 and partially deuterated or non-deuterated forms of 3-aminopyridine.
-
-
Detection:
-
A UV detector set to the absorbance maximum of 3-aminopyridine (around 275 nm) would be used.[12]
-
Given the difficulty of achieving baseline separation of all isotopologues, HPLC is more practically used as a high-resolution separation technique prior to MS detection.
Workflow for HPLC in Isotopic Purity Assessment
Caption: Workflow for HPLC in isotopic purity assessment.
Comparative Analysis of Techniques
The choice of analytical technique for assessing the isotopic purity of 3-Aminopyridine-D6 depends on the specific information required, the available instrumentation, and the desired sample throughput.
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Principle | Measures nuclear spin transitions | Measures mass-to-charge ratio | Differential partitioning between mobile and stationary phases |
| Information Provided | Site-specific and overall isotopic purity, structural confirmation | Overall isotopic distribution (isotopologue abundance) | Separation of chemical impurities, potential for isotopologue separation |
| Accuracy | High, especially with qNMR | Good to high with HRMS and proper correction | Lower for direct isotopic purity, high for chemical purity |
| Precision | High | Good to high | Good |
| Sensitivity | Lower | Very high | Moderate |
| Sample Throughput | Lower | Higher, especially with LC-MS | High |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range) | Moderate |
| Destructive? | No | Yes | Yes (if collected fractions are not retained) |
| Key Advantage | "Gold standard" for quantitative and site-specific information[2] | Excellent for determining the distribution of isotopologues | Excellent for separating chemical impurities from the deuterated compound |
| Key Limitation | Lower sensitivity and throughput | Does not provide site-specific information directly | Limited ability to separate isotopologues |
Conclusion and Recommendations
For a comprehensive and rigorous assessment of the isotopic purity of 3-Aminopyridine-D6, a combination of analytical techniques is recommended.
-
NMR spectroscopy (¹H and ²H) should be considered the primary technique for its ability to provide unambiguous structural confirmation and highly accurate, site-specific quantitative data on deuterium incorporation.[2][3]
-
High-resolution mass spectrometry is an essential complementary technique that offers high sensitivity and provides a detailed profile of the isotopologue distribution.[6][7] This is particularly important for understanding the completeness of the deuteration reaction.
-
HPLC plays a crucial supporting role, primarily as a separation technique coupled with MS (LC-MS) to ensure that the mass spectrometric analysis is performed on a chemically pure sample.[12] While direct separation of isotopologues by HPLC is challenging, its use in an LC-MS workflow enhances the overall reliability of the isotopic purity assessment.
By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of their 3-Aminopyridine-D6, thereby strengthening the foundation of their research and development efforts.
References
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-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed. [Link]
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Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. [Link]
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Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2022). ResearchGate. [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2016). Analytical Methods. [Link]
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Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). National Institutes of Health. [Link]
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The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. [Link]
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What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025). YouTube. [Link]
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Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). National Institutes of Health. [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI. [Link]
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Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. (n.d.). National Institutes of Health. [Link]
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Challenges in the Measurement of the Volume of Phases for HPLC Columns. (2025). MDPI. [Link]
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Drug Quality Assurance. (2015). FDA. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
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Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. (2009). Journal of the American Society for Mass Spectrometry. [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]
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Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses. (2022). National Institutes of Health. [Link]
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Safety Operating Guide
3-Aminopyridine-D6: Proper Disposal and Safety Procedures
Executive Summary
Warning: Neurotoxic Agent. 3-Aminopyridine-D6 (3-AP-D6) is a deuterated isotopologue of 3-aminopyridine, primarily used as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of fampridine and related pyridine derivatives.[1] While often handled in milligram quantities for analytical standards, it retains the acute toxicity profile of its non-deuterated parent compound.
This guide outlines the mandatory safety protocols and disposal workflows. It moves beyond generic "hazardous waste" labels to address the specific neurotoxic risks associated with aminopyridines.[2]
Part 1: Hazard Identification & Mechanism (The "Why")[1]
To ensure compliance and safety, researchers must understand why this compound requires rigorous containment. 3-Aminopyridine is a potassium channel blocker.[1][2]
Mechanism of Toxicity
Unlike general organic solvents, 3-AP-D6 acts directly on the central nervous system.[1]
-
Blockade: It selectively blocks voltage-gated potassium (
) channels in neuronal membranes.[1][2] -
Hyperexcitability: This blockade prolongs the action potential duration and increases calcium influx at nerve terminals.[2]
-
Consequence: In disposal scenarios (accidental exposure), this leads to increased neurotransmitter release, resulting in convulsions, seizures, and potentially fatal status epilepticus .[1]
Chemical Safety Profile
Treat 3-Aminopyridine-D6 with the same rigor as P-listed acute hazardous wastes (e.g., 4-Aminopyridine, P008), even if 3-AP is not explicitly listed by name in all jurisdictions.[1]
| Property | Data | Critical Note |
| CAS Number | 203633-12-3 (D6 form) | Often misidentified as non-hazardous "Research Chemical" due to isotope label.[1][2] |
| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | Fatal if swallowed.[1][2] Toxic in contact with skin.[2][3][4] |
| Target Organs | CNS, Eyes, Respiratory System | Rapid absorption through skin. |
| Physical State | White/Off-white Solid or Solution | Hygroscopic; often dissolved in Methanol or DMSO.[1][2] |
Key H-Codes:
Part 2: Operational Disposal Protocol (The "How")
Pre-Disposal Segregation
Do NOT combine 3-AP-D6 waste with:
-
Oxidizing Agents: Risk of exothermic reaction.[2]
-
General Solvent Waste: Do not dilute acute toxins into 20L carboys unless the concentration is negligible (<0.01%).[2] Diluting a high-concentration stock into a general waste stream renders the entire container an acute hazard.[2]
Waste Stream Classification
Due to the high cost of deuterated standards, disposal usually involves:
-
B: Trace residues in LC-MS vials.
-
C: Original shipping vials (Pure solid).
Protocol A: Liquid Waste (Stock Solutions)
-
Container: Collect in a dedicated, screw-top glass bottle (Amber glass preferred).
-
Labeling: Must read "HIGH HAZARD: ACUTE TOXIN - 3-Aminopyridine-D6 Solution."[1][2]
-
Solvent Compatibility: Compatible with standard organic waste streams (Methanol, Acetonitrile) if segregated as a high-hazard sub-stream.[1][2]
Protocol B: Solid Waste & Original Vials
-
The "Empty" Rule: Because 3-AP is acutely toxic, "empty" containers are not considered RCRA empty by standard definition unless triple-rinsed.[1][2]
-
Action: Discard the entire vial (cap on) into a Solid Hazardous Waste drum destined for incineration. Do not attempt to wash vials in a sink.[2]
Deactivation (Bench Level)
There is no standard chemical deactivation (e.g., bleach/base hydrolysis) recommended for 3-AP on the benchtop.[1] Destruction requires high-temperature incineration (>1000°C).[1][2] Do not attempt to neutralize via oxidation. [1]
Part 3: Visualized Disposal Workflow
The following diagram illustrates the decision logic for disposing of 3-AP-D6, ensuring separation from general waste streams.
Figure 1: Decision matrix for segregating 3-Aminopyridine-D6 based on physical state and concentration.
Part 4: Emergency Procedures (Spill Response)
Scenario: Breakage of a 10mg vial of 3-AP-D6 powder or stock solution.
-
Evacuate & Isolate: Clear the immediate area.[2] Do not inhale dust.[1][2][3]
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is dispersed).[2]
-
Containment:
-
Cleanup:
References
-
King AM, Menke NB, Katz KD, Pizon AF. (2012).[2][5] 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology.[2] [Link]
-
US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1][2][Link]
-
PubChem. (2024).[1][2] 3-Aminopyridine Compound Summary. National Library of Medicine.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
